2-Hydroxymethylethyl isopropyl maleate
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Overview
Description
2-Hydroxymethylethyl isopropyl maleate is an organic compound with the molecular formula C10H16O5 It is a maleate ester derivative, characterized by the presence of hydroxyl, methylethyl, and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxymethylethyl isopropyl maleate can be synthesized through the esterification of maleic acid with 2-hydroxymethylethyl alcohol and isopropyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include:
Temperature: 60-80°C
Catalyst: Sulfuric acid
Solvent: Toluene or another suitable organic solvent
Reaction Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound involves continuous esterification processes. The reaction mixture is continuously fed into a reactor, and the product is continuously removed and purified. This method ensures high efficiency and yield. The purification process typically involves distillation and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxymethylethyl isopropyl maleate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products
Oxidation: Formation of 2-formylmethylethyl isopropyl maleate.
Reduction: Formation of 2-hydroxymethylethyl isopropyl alcohol.
Substitution: Formation of various substituted maleate esters.
Scientific Research Applications
2-Hydroxymethylethyl isopropyl maleate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of 2-hydroxymethylethyl isopropyl maleate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and esterification reactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxymethylethyl maleate
- Isopropyl maleate
- 2-Hydroxyethyl isopropyl maleate
Uniqueness
2-Hydroxymethylethyl isopropyl maleate is unique due to the presence of both hydroxyl and isopropyl groups, which confer distinct chemical and physical properties. These groups enhance its reactivity and solubility, making it suitable for a wide range of applications compared to its similar counterparts.
Properties
CAS No. |
85909-46-2 |
---|---|
Molecular Formula |
C10H16O5 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
1-O-(3-hydroxypropyl) 4-O-propan-2-yl (Z)-but-2-enedioate |
InChI |
InChI=1S/C10H16O5/c1-8(2)15-10(13)5-4-9(12)14-7-3-6-11/h4-5,8,11H,3,6-7H2,1-2H3/b5-4- |
InChI Key |
FVITXPQZIMMIHG-PLNGDYQASA-N |
Isomeric SMILES |
CC(C)OC(=O)/C=C\C(=O)OCCCO |
Canonical SMILES |
CC(C)OC(=O)C=CC(=O)OCCCO |
Origin of Product |
United States |
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